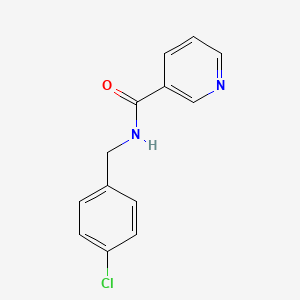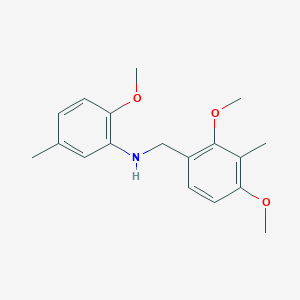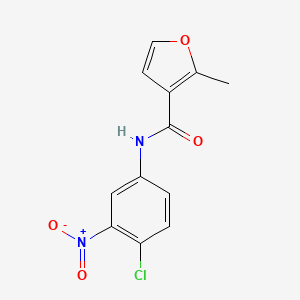![molecular formula C15H12BrNO4 B5804906 5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid CAS No. 518009-05-7](/img/structure/B5804906.png)
5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid, commonly known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a member of the benzoic acid family, which is widely used in the production of drugs, dyes, and fragrances.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMB has been shown to exhibit anticancer and antitumor properties by inhibiting the activity of certain enzymes such as carbonic anhydrase and topoisomerase. BMB has also been investigated as a potential drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In biochemistry, BMB has been used as a tool to study the mechanism of action of certain enzymes and proteins. For example, BMB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
In material science, BMB has been used as a building block for the synthesis of various polymers and materials. For example, BMB has been used to synthesize a novel class of polyamides that exhibit high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of BMB is complex and varies depending on the specific application. In medicinal chemistry, BMB has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and topoisomerase. These enzymes are involved in various cellular processes such as DNA replication and cell division. Inhibition of these enzymes can lead to the death of cancer cells and tumors.
In biochemistry, BMB has been shown to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
BMB has been shown to exhibit various biochemical and physiological effects depending on the specific application. In medicinal chemistry, BMB has been shown to induce apoptosis (cell death) in cancer cells and tumors. BMB has also been shown to inhibit the growth and proliferation of cancer cells.
In biochemistry, BMB has been shown to increase the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. BMB has also been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
BMB has several advantages and limitations for lab experiments. One of the advantages of BMB is its high purity, which allows for accurate and reproducible results. BMB is also stable under various conditions, which makes it suitable for long-term storage.
One of the limitations of BMB is its relatively high cost compared to other compounds. BMB is also highly toxic and should be handled with care. Additionally, the synthesis of BMB is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of BMB. One area of focus is the development of BMB-based drugs for the treatment of various diseases such as cancer and Alzheimer's. Another area of focus is the synthesis of novel polymers and materials using BMB as a building block.
In addition, further studies are needed to elucidate the mechanism of action of BMB and its interactions with various enzymes and proteins. This information could lead to the development of more effective and targeted therapies for various diseases.
Conclusion
In conclusion, BMB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. BMB has several advantages and limitations for lab experiments, and there are several future directions for its research and development. Overall, BMB is a promising compound that has the potential to have a significant impact in various fields.
Synthesemethoden
BMB can be synthesized through a multistep process involving the reaction of 5-bromoanthranilic acid with methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The purity of BMB can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-21-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKBAWUSMVHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359632 |
Source


|
| Record name | Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518009-05-7 |
Source


|
| Record name | Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
![2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804831.png)
![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)


![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)

![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
